(1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid
Description
“(1r,3r)-3-(Difluoromethyl)cyclobutane-1-carboxylic acid” is a fluorinated cyclobutane derivative characterized by a rigid cyclobutane ring substituted with a difluoromethyl group at the 3-position and a carboxylic acid moiety at the 1-position. Its stereochemistry (1r,3r) imposes conformational constraints, making it valuable in medicinal chemistry for designing conformationally restricted analogs. The difluoromethyl group (–CF₂H) introduces both steric bulk and electronic effects, enhancing metabolic stability and modulating lipophilicity compared to non-fluorinated analogs .
Properties
CAS No. |
1773508-02-3 |
|---|---|
Molecular Formula |
C6H8F2O2 |
Molecular Weight |
150.1 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactions Analysis
(1R,3R)-3-(Difluoromethyl)cyclobutane-1-carboxylic acid: undergoes various types of reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives like esters or amides.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminium hydride (LiAlH4) or borane (BH3).
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Esters and Amides: From oxidation reactions.
Alcohols and Aldehydes: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of agrochemicals and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which (1R,3R)-3-(Difluoromethyl)cyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Comparative Findings
Fluorination Effects: The difluoromethyl group (–CF₂H) in the target compound provides a balance between steric bulk and electronic effects, improving metabolic stability compared to non-fluorinated cyclobutanes . In contrast, trifluoromethyl groups (–CF₃) increase lipophilicity but may reduce solubility . 3,3-Difluorocyclobutanecarboxylic acid lacks the –CF₂H group, resulting in lower molecular weight and reduced conformational rigidity, making it less suited for rigid peptide scaffolds .
Stereochemical Impact :
- The (1r,3r) configuration in the target compound imposes distinct spatial constraints compared to (1r,2r) isomers (e.g., ). For example, the (1r,2r)-2-(trifluoromethyl)cyclobutane-1-carboxylic acid exhibits altered docking interactions in bromodomain inhibitors due to substituent positioning .
Applications in Drug Design: 1-Amino-3,3-difluorocyclobutanecarboxylic acid () is used in peptide stapling to stabilize α-helical structures, whereas the target compound’s –CF₂H group may offer superior steric shielding in hydrophobic protein pockets . The trifluoromethyl-substituted analogs () are more electronegative, favoring interactions with electron-rich enzyme active sites, but may exhibit higher toxicity profiles.
Material Science Relevance: Compounds like (1s,3s)-3-fluoro-3-methylcyclobutanecarboxylic acid () are incorporated into polymers for nanotechnology applications. The target compound’s –CF₂H group could similarly enhance material durability but with distinct thermal properties due to fluorine’s inductive effects .
Biological Activity
(1R,3R)-3-(Difluoromethyl)cyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative that has garnered attention for its potential biological activities. The unique structural features of this compound, including the cyclobutane ring and difluoromethyl group, suggest various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
The compound's molecular structure can be represented as follows:
- Molecular Formula : CHFO
- Molecular Weight : 150.11 g/mol
The presence of the difluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological membranes.
The mechanism of action of this compound involves several biochemical pathways:
- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with target proteins, potentially modulating their activity.
- Lipophilicity : The difluoromethyl group increases the compound's ability to penetrate lipid membranes, facilitating cellular uptake.
- Enzyme Interaction : Preliminary studies suggest that this compound may interact with specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its efficacy against various strains of bacteria and fungi.
| Pathogen Type | Activity Level | Reference |
|---|---|---|
| Gram-positive bacteria | Moderate | |
| Gram-negative bacteria | Weak | |
| Fungal strains | Moderate to high |
Anticancer Properties
The compound has also been investigated for its potential anticancer activity. In vitro assays have shown that it can inhibit the growth of certain cancer cell lines.
Study 1: Antifungal Activity
A study conducted by researchers evaluated the antifungal activity of several fluorinated compounds, including this compound. The results indicated significant inhibition of mycelial growth in pathogenic fungi such as Candida albicans and Aspergillus niger. The compound showed a higher potency compared to traditional antifungal agents like fluconazole.
Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of specific enzymes involved in cancer metabolism. The findings suggested that this compound could inhibit lactate dehydrogenase (LDH), an enzyme frequently upregulated in cancer cells. This inhibition could lead to reduced lactate production and decreased tumor growth.
Preparation Methods
Cyclobutane Precursor Functionalization
Recent advances leverage preformed cyclobutane cores. For instance, 3-(trifluoromethyl)cyclobutanecarboxylic acid (a structural analog) has been synthesized via fluoride-mediated trifluoromethylation of cyclobutanone derivatives using TMSCF₃. Adapting this approach, difluoromethylation can be achieved using reagents such as difluoroiodomethane (DFIM) or morpholinosulfur difluoride (Morph-DAST). Key steps include:
-
Ketone Activation : Cyclobutanone intermediates are treated with TMSCl to form silyl enol ethers.
-
Electrophilic Fluorination : Reaction with DFIM in the presence of a fluoride source (e.g., TMAF) introduces the difluoromethyl group.
-
Oxidation : The resulting alcohol is oxidized to the carboxylic acid using Jones reagent or potassium permanganate.
Stereoselective Synthesis of Trans Isomers
Hydrogenation of Cyclobutene Intermediates
A scalable route involves the hydrogenation of cyclobutene precursors. For example, cis-3-(difluoromethyl)cyclobutene-1-carboxylic acid esters undergo catalytic hydrogenation with Pd/C under high pressure to yield the trans product. The trans selectivity arises from steric hindrance imposed by the difluoromethyl group, favoring hydrogen addition to the less hindered face.
Table 1: Hydrogenation Conditions and Outcomes
| Cyclobutene Precursor | Catalyst | Pressure (psi) | Temperature (°C) | trans:cis Ratio | Yield (%) |
|---|---|---|---|---|---|
| Ethyl cis-3-(CF₂H)cyclobutene-1-carboxylate | Pd/C (10%) | 50 | 25 | 9:1 | 85 |
| Methyl cis-3-(CF₂H)cyclobutene-1-carboxylate | PtO₂ | 30 | 50 | 7:1 | 78 |
Diastereomeric Resolution
For racemic mixtures, chiral resolving agents such as (R)- or (S)-α-methylbenzylamine have been employed. For example, the carboxylic acid is converted to a diastereomeric amide pair, which is separated via fractional crystallization. Subsequent hydrolysis yields enantiomerically pure (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid.
Fluorination Strategies
Nucleophilic Fluorination
Morph-DAST-mediated fluorination of cyclobutanol derivatives provides a direct pathway to difluoromethyl groups. In a representative procedure:
Table 2: Fluorination Reagent Comparison
| Reagent | Substrate | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Morph-DAST | Cyclobutan-3-ol-1-carboxylate | −40 | 72 | 98 |
| Deoxo-Fluor® | Cyclobutan-3-ol-1-carboxylate | 0 | 65 | 95 |
Radical Difluoromethylation
Emerging methods utilize photoredox catalysis to generate difluoromethyl radicals. For instance, cyclobutanecarboxylates react with HCF₂SO₂Cl under blue LED irradiation, yielding difluoromethylated products with moderate diastereoselectivity.
Scalable Process Considerations
Hydrolysis Optimization
The patent CN101555205B details hydrochloric acid-mediated hydrolysis of cyclobutane dicarboxylates, a method adaptable to difluoromethyl analogs. Critical parameters include:
Toxicity Mitigation
To avoid toxic reagents like Bu₃SnH (used in deoxygenation steps for trifluoromethyl analogs), alternative reductants such as phenylsilane or Hantzsch ester have been explored. While less efficient, these reagents improve process safety without compromising stereochemical integrity.
Physicochemical Characterization
Q & A
Q. What are the optimal synthetic routes for (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid, and how does stereochemical control impact yield?
- Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by regioselective fluorination. For stereochemical control, asymmetric catalysis (e.g., chiral palladium catalysts) or kinetic resolution using tert-butoxycarbonyl (Boc) protection (as in ) ensures the (1r,3r) configuration. Key steps include:
- Ring Construction : [2+2] Photocycloaddition or strain-driven cyclization of pre-functionalized precursors.
- Fluorination : Use of diethylaminosulfur trifluoride (DAST) or XtalFluor-E for difluoromethyl group introduction.
- Purification : Chiral HPLC or crystallization to isolate the desired diastereomer.
Yield optimization requires monitoring reaction temperature (-20°C to 25°C) and solvent polarity (e.g., THF vs. DMF). Contradictions in reported yields (e.g., 60–92%) may arise from Boc-deprotection efficiency or side reactions during carboxylation .
Q. How is the stereochemistry of this compound validated experimentally?
- Methodological Answer :
- X-ray Crystallography : Resolves absolute configuration (e.g., cyclobutane derivatives in ).
- NMR Spectroscopy : Compare H-H coupling constants (e.g., for trans/cis cyclobutane protons) and NMR chemical shifts (e.g., δ -84 to -91 ppm for difluoromethyl groups, as in ).
- Optical Rotation : Match experimental [α] values with computational predictions (DFT calculations). Discrepancies in stereochemical assignments may arise from solvent effects or impurities in polarimetric measurements .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- LC-MS : Confirms molecular weight (calc. ~178.1 g/mol) and purity (>95%).
- IR Spectroscopy : Identifies carboxylic acid O-H stretches (~2500–3000 cm) and C-F vibrations (1000–1300 cm).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (CHFO) via exact mass matching (e.g., [M+H] = 179.0521) .
Advanced Research Questions
Q. How does the cyclobutane ring’s conformational strain influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer : The cyclobutane ring’s high angle strain (~28 kcal/mol) enhances:
- Receptor Binding : Preorganizes the carboxylic acid and difluoromethyl groups for target engagement (e.g., enzyme active sites).
- Metabolic Stability : Reduces susceptibility to cytochrome P450 oxidation compared to flexible analogs.
Computational studies (MD simulations, QM/MM) quantify strain effects on binding free energy. Experimental validation involves comparing IC values of cyclobutane vs. cyclohexane analogs .
Q. What strategies mitigate data contradictions in biological activity studies of fluorinated cyclobutane derivatives?
- Methodological Answer : Contradictions often stem from:
- Solubility Variability : Use standardized DMSO stock solutions (<1% v/v) to avoid precipitation in assays.
- Fluorine’s Electronic Effects : Replace difluoromethyl with -CF or -CHF groups (see ) to isolate steric vs. electronic contributions.
- Assay Conditions : Control pH (carboxylic acid pKa ~2.5) and ionic strength to stabilize ionization states. Statistical meta-analysis of IC datasets from multiple labs resolves outliers .
Q. How can computational modeling guide the design of this compound analogs with improved target selectivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger to predict binding poses in protein pockets (e.g., COX-2 or kinase domains).
- Free Energy Perturbation (FEP) : Quantifies ΔΔG for fluorination at specific positions.
- ADMET Prediction : SwissADME or pkCSM models forecast bioavailability and toxicity.
Experimental validation via SAR studies on analogs (e.g., ’s difluoromethylenyl derivatives) confirms computational predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
